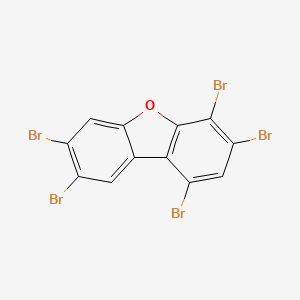
1,3,4,7,8-Pentabromo-dibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,7,8-Pentabromo-dibenzofuran is an organic compound with the molecular formula C₁₂H₃Br₅O. It belongs to the class of polybrominated dibenzofurans, which are derivatives of dibenzofuran with multiple bromine atoms attached.
Preparation Methods
The synthesis of 1,3,4,7,8-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity .
Chemical Reactions Analysis
1,3,4,7,8-Pentabromo-dibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of brominated quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of less brominated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
1,3,4,7,8-Pentabromo-dibenzofuran has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polybrominated dibenzofurans and their environmental impact.
Biology: Research on its interaction with biological systems helps in understanding the toxicological effects of brominated compounds.
Medicine: Studies are conducted to explore its potential as a therapeutic agent or its role in drug development.
Industry: It is used in the development of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,4,7,8-Pentabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This receptor, when activated, binds to specific DNA sequences and regulates the expression of genes involved in xenobiotic metabolism. This interaction can lead to various biochemical and toxic effects .
Comparison with Similar Compounds
1,3,4,7,8-Pentabromo-dibenzofuran can be compared with other polybrominated dibenzofurans, such as:
- 1,2,3,7,8-Pentabromodibenzofuran
- 2,3,4,7,8-Pentabromodibenzofuran
These compounds share similar structural features but differ in the position and number of bromine atoms. The unique arrangement of bromine atoms in this compound contributes to its distinct chemical properties and reactivity .
Properties
CAS No. |
617708-13-1 |
|---|---|
Molecular Formula |
C12H3Br5O |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
1,3,4,7,8-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-5-1-4-9(3-6(5)14)18-12-10(4)7(15)2-8(16)11(12)17/h1-3H |
InChI Key |
LEKZUOJYGRQREX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=C2C(=CC(=C3Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


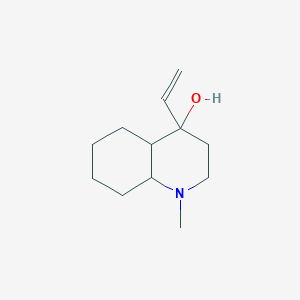
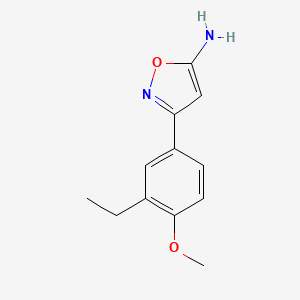

![1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12890329.png)


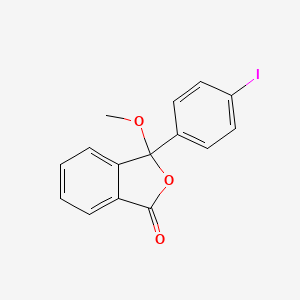
![ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12890357.png)
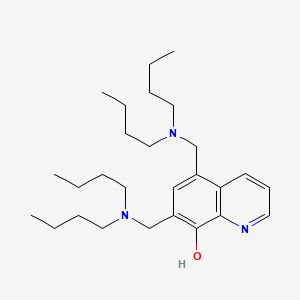
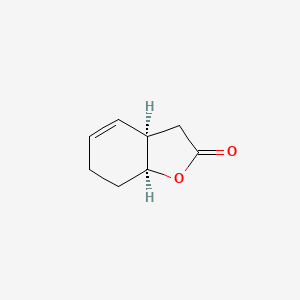
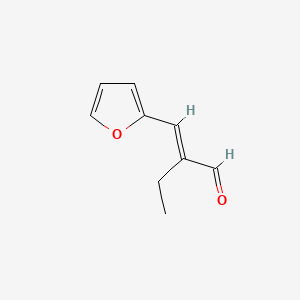
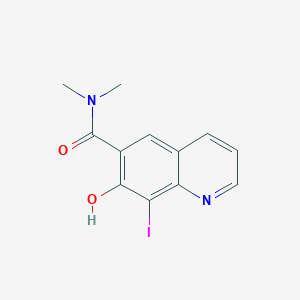
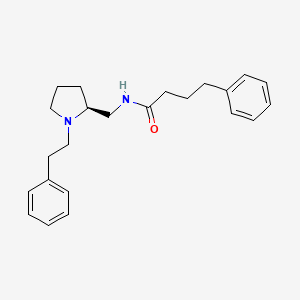
![1h-Pyrrolo[1,2-a]benzimidazole](/img/structure/B12890386.png)
